Cas no 3393-18-8 (5'-Inosinic acid,2'-deoxy-)

5'-Inosinic acid,2'-deoxy- structure
5'-Inosinic acid,2'-deoxy- structure
Productnaam:5'-Inosinic acid,2'-deoxy-
CAS-nummer:3393-18-8
MF:C10H13N4O7P
MW:332.206582784653
CID:320362
PubChem ID:135398614

5'-Inosinic acid,2'-deoxy- Chemische en fysische eigenschappen

Naam en identificatie

    • 5'-Inosinic acid,2'-deoxy-
    • 2'-deoxyinosine 5'-monophosphate
    • [(2R,3S,5R)-3-hydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
    • 2'-Deoxy-5'-inosinic acid
    • 2'-Deoxy-IMP
    • 2'-Deoxyinosine 5'-phosphoric acid
    • 2''-Deoxyinosine-5''-monophosphoric acid
    • 2'-Desoxyinosin-5'-monophosphat
    • deoxyinosine monophosphate
    • Desoxyinosin-5'-phosphat
    • Hypoxanthine deoxyriboside
    • deoxyinosine phosphate
    • 9-(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-9H-purin-6-ol
    • [(2R,3S,5R)-3-hydroxy-5-(6-oxo-3H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate
    • DTXSID60937065
    • 3393-18-8
    • Q15410932
    • INOSINE, 2'-DEOXY-, 5'-PHOSPHATE
    • INOSINE, 2'-DEOXY-, 5'-(DIHYDROGEN PHOSPHATE)
    • C06196
    • 9-(2-deoxy-5-O-phosphono-beta-delta-erythro-pentofuranosyl)-9H-purin-6-ol
    • 2'-Deoxyinosine 5'-monophosphoric acid
    • NCGC00249101-01
    • [(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
    • 2'-Deoxyinosine 5'-phosphate
    • SCHEMBL20282682
    • CHEBI:28806
    • UNII-T2SLS3P7A9
    • SCHEMBL1533826
    • {[(2R,3S,5R)-3-hydroxy-5-(6-oxo-6,9-dihydro-3H-purin-9-yl)oxolan-2-yl]methoxy}phosphonic acid
    • ((2R,3S,5R)-3-Hydroxy-5-(6-oxo-3H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyldihydrogenphosphate
    • T2SLS3P7A9
    • Epitope ID:158627
    • ((2R,3S,5R)-3-Hydroxy-5-(6-oxo-3H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate
    • 2'-deoxyinosine-5'-monophosphate
    • [(2R,3S,4R,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate
    • EINECS 222-237-0
    • deoxy IMP
    • Inchi: InChI=1S/C10H13N4O7P/c15-5-1-7(21-6(5)2-20-22(17,18)19)14-4-13-8-9(14)11-3-12-10(8)16/h3-7,15H,1-2H2,(H,11,12,16)(H2,17,18,19)
    • InChI-sleutel: PHNGFPPXDJJADG-UHFFFAOYSA-N
    • LACHT: C1(N2C3=C(C(=NC=N3)O)N=C2)OC(COP(O)(O)=O)C(O)C1

Berekende eigenschappen

  • Exacte massa: 332.05200
  • Monoisotopische massa: 332.05218576g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 4
  • Complexiteit: 525
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 156Ų
  • XLogP3: -2.8

Experimentele eigenschappen

  • PSA: 169.86000
  • LogboekP: -0.71040
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